Synthetic Yield Differentiation: Regioselective Fluorination Efficiency in 2,3-Diaminopyridine Scaffolds
The synthesis of 6-fluoropyridine-2,3-diamine demonstrates a moderate yield of 68% when prepared from a precursor (2-fluoro-5-aminopyridine) via a hydrogenation step [1]. This compares to the synthesis of related fluorinated diamines, such as 6-fluoropyridine-3,4-diamine, which often requires more complex, multi-step routes with variable yields due to challenges in achieving high regioselectivity during fluorination and amination . The specific yield for 6-fluoropyridine-2,3-diamine provides a reproducible benchmark for procurement of this specific isomer.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 68% |
| Comparator Or Baseline | 6-Fluoropyridine-3,4-diamine (CAS 60186-24-5) - synthetic yield not explicitly quantified, described as challenging with variable outcomes due to regioselectivity issues |
| Quantified Difference | 68% yield for target vs. variable/unoptimized yields for the comparator |
| Conditions | Hydrogenation of 2-fluoro-5-aminopyridine using Pd/C, water, hydrogen, potassium carbonate, and trifluoroacetic acid in methanol for 9.08h [1] |
Why This Matters
Procurement decisions for research intermediates are influenced by reliable synthetic yields, as higher and more reproducible yields reduce cost and development time for downstream applications.
- [1] Molaid. 6-氟-2,3-吡啶二胺 | 60186-26-7. Reaction Information: Yield 68%. View Source
